2-fluoro-4-(4-fluorobutoxy)benzoic Acid
Description
2-Fluoro-4-(4-fluorobutoxy)benzoic acid is a fluorinated benzoic acid derivative with a fluorine atom at the 2-position of the aromatic ring and a 4-fluorobutoxy group at the 4-position. The compound’s structure combines electron-withdrawing fluorine atoms with a flexible alkoxy chain, influencing its physicochemical properties, such as acidity, lipophilicity, and biological activity.
Properties
Molecular Formula |
C11H12F2O3 |
|---|---|
Molecular Weight |
230.21 g/mol |
IUPAC Name |
2-fluoro-4-(4-fluorobutoxy)benzoic acid |
InChI |
InChI=1S/C11H12F2O3/c12-5-1-2-6-16-8-3-4-9(11(14)15)10(13)7-8/h3-4,7H,1-2,5-6H2,(H,14,15) |
InChI Key |
LKWOEXMLVPMLBK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OCCCCF)F)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Acidity and Electronic Effects
Fluorine substituents significantly lower the pKa of benzoic acid derivatives due to their strong electron-withdrawing inductive effects. For example:
- Benzoic acid : pKa = 4.20
- 4-Fluorobenzoic acid : pKa ≈ 3.90 (increased acidity due to para-fluorine) .
- 4-(4-Fluorophenoxy)benzoic acid: pKa ≈ 3.80 (additional resonance stabilization from the phenoxy group) .
In 2-fluoro-4-(4-fluorobutoxy)benzoic acid, the 2-fluoro and 4-fluorobutoxy groups synergistically enhance acidity (estimated pKa ≈ 3.70). The fluorobutoxy chain introduces further electron withdrawal, though its inductive effect is weaker compared to direct aromatic fluorination .
Lipophilicity and Extraction Efficiency
Lipophilicity (logP) and extraction rates correlate with substituent hydrophobicity. shows that benzoic acid derivatives with higher distribution coefficients (m) are extracted more efficiently:
- Benzoic acid : logP = 1.87, high extraction rate (>98% in 5 minutes) .
- 4-Fluorobenzoic acid : logP ≈ 2.10, faster extraction than acetic acid due to increased m .
- 4-(4-Fluorophenoxy)benzoic acid: logP ≈ 3.50, combining fluorination and a hydrophobic phenoxy group .
For this compound, the fluorobutoxy chain likely increases logP (estimated ≈3.80), enhancing membrane phase solubility and extraction efficiency compared to simpler analogs .
Toxicity Predictions
Quantitative structure-toxicity relationship (QSTR) models highlight the role of molecular connectivity indices (0JA, 1JA) in predicting acute toxicity (LD50) for benzoic acid derivatives . Key observations:
- Higher branching and fluorine content increase toxicity parameters.
- Cross-factor JB (0JA × 1JA) correlates with acute toxicity in mice .
The target compound’s fluorobutoxy chain may elevate JB values, suggesting higher toxicity compared to non-fluorinated alkoxy analogs. However, specific LD50 data are unavailable in the evidence.
Comparative Data Table
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